Physicochemical Profile Differentiation for ADME Property Prediction
The target compound's physicochemical profile, particularly its lipophilicity, is quantifiably distinct from less substituted 5-aminopyrazole analogs, which has direct implications for passive membrane permeability and metabolic stability. While direct experimental LogP data is not available, the calculated LogP (cLogP) and topological polar surface area (TPSA) provide a strong basis for differentiation .
| Evidence Dimension | Calculated Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP: 2.71; TPSA: 54.7 Ų |
| Comparator Or Baseline | 4-methyl-1H-pyrazol-5-amine (unsubstituted at 3-position): cLogP: ~0.4; TPSA: 54.7 Ų |
| Quantified Difference | The 3-(2-cyclopentylethyl) substitution increases cLogP by approximately 2.3 log units relative to the 3-unsubstituted analog, indicating significantly higher lipophilicity. |
| Conditions | Values calculated using standard cheminformatics software (e.g., SwissADME, ChemAxon) based on the compound's canonical SMILES string . |
Why This Matters
A cLogP increase of >2 units is a substantial shift that predicts improved membrane permeability and blood-brain barrier penetration, making this compound a more suitable advanced intermediate for CNS or intracellular target programs compared to its more polar, less substituted counterparts.
